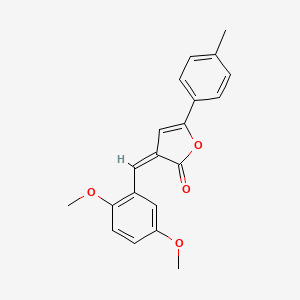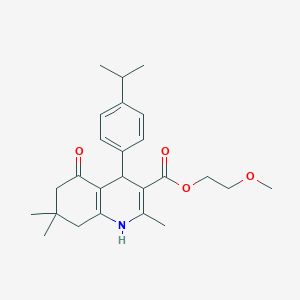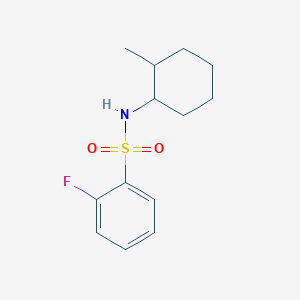![molecular formula C15H27N7OS B5501079 3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane is a compound of interest in the field of organic chemistry, particularly in the study of spiro compounds and their derivatives. Spiro compounds are notable for their unique structures where two or more rings are joined at a single atom. The specific compound appears to be a complex derivative with potential applications in various chemical reactions and properties.
Synthesis Analysis
The synthesis of related spiro compounds involves various chemical reactions and methodologies. For instance, the synthesis of 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane, a related spiro ortho-carbonate, was achieved through the polymerization of certain monomers, showing expansion during polymerization, which is uncommon in typical monomers like vinyl chloride and styrene (Bailey & Endo, 1976). This indicates the unique reactivity of spiro compounds under specific conditions.
Molecular Structure Analysis
Spiro compounds often exhibit unique molecular structures. For example, the crystal structure of a related spiro compound, 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane, was studied and showed interesting features in its molecular geometry and interactions (Islam et al., 2015). These findings can provide insights into the structural aspects of the compound .
Chemical Reactions and Properties
Spiro compounds, including triazaspiro dodecane derivatives, are known to participate in a variety of chemical reactions. The reactions and properties of these compounds can be quite diverse, as seen in the synthesis and reaction studies of similar compounds (Kuroyan et al., 1986). These studies often reveal the reactivity and potential applications of such compounds in organic synthesis.
Physical Properties Analysis
The physical properties of spiro compounds like this compound would be influenced by their unique molecular structures. Studies on similar compounds, such as the thermodynamic properties of a benzimidazole coupled with a 1,5-dioxaspiro[5.5] derivative, can provide insights into the physical properties of spiro compounds in general (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of spiro compounds are characterized by their reactivity in various chemical reactions. For example, the reaction of acetylenedicarboxylic acids esters with triazepine-thiones and carbothioamides has been a method for synthesizing certain spiro compound derivatives (Danilkina et al., 2011). Such studies highlight the versatility and reactivity of these compounds, including the potential reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Thermodynamic Properties
- Research on a derivative of 1,5-dioxaspiro[5.5] (closely related to the queried compound) focuses on its crystal structure and thermodynamic properties. The study reveals insights into the molecular structure and physical properties, which are crucial for understanding its potential applications (Zeng, Wang, & Zhang, 2021).
Synthesis and Crystal Structure
- The synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds offers a glimpse into the chemical processes involved in creating complex molecular structures like the queried compound. This research is significant for understanding the synthesis routes and the resulting crystal structures (Aggarwal, Vij, & Khurana, 2014).
Quantum Chemical Computations
- Studies involving quantum chemical computations on similar compounds provide valuable insights into the molecular behavior and potential chemical interactions of the queried compound. These computational studies help in predicting the behavior of the compound in various conditions (Danilkina, Mikhaylov, & Ivin, 2011).
Proton Sponge Characteristics
- Research into the basicities of tetracyclic proton sponges, closely related to the queried compound, offers insights into its potential as a superorganic base. The effect of substituents on basicity and proton transfer in such compounds is essential for applications in various chemical processes (Singh & Ganguly, 2007).
Applications in Polymer Science
- Investigations into compounds like 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane explore their potential in polymer science. This research aids in understanding how such compounds can be used to create novel polymeric materials (Pryde, Moore, Teeter, & Cowan, 1962).
Photophysical Studies and Solvatochromic Analysis
- Photophysical studies and solvatochromic analysis of similar diazaspiro compounds provide a framework for understanding the optical properties of the queried compound. Such research is crucial for potential applications in fields like optoelectronics and sensor technology (Aggarwal & Khurana, 2015).
Eigenschaften
IUPAC Name |
1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7OS/c1-19-9-5-15(6-10-19)12-22(8-4-7-20(15)2)13(23)11-24-14-16-17-18-21(14)3/h4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBONSBOYXHEPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCCN2C)C(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)
![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)
![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)





![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
